molecular formula C7H3Cl2FO2 B1392986 2,4-Dichloro-6-fluorobenzoic acid CAS No. 904285-09-2

2,4-Dichloro-6-fluorobenzoic acid

Cat. No. B1392986
M. Wt: 209 g/mol
InChI Key: RGGDLWPZNITCMJ-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 207.949417 Da

Scientific Research Applications

Synthesis of Antibacterial Agents

2,4-Dichloro-6-fluorobenzoic acid is used in the synthesis of biologically active molecules, particularly in creating new thiadiazolotriazinones, which have shown potential as antibacterial agents. The compound has been a key component in forming these new compounds, indicating its importance in drug discovery and development (Holla, Bhat, & Shetty, 2003).

Continuous-Flow Synthesis

Innovations in the synthesis of 2,4-Dichloro-6-fluorobenzoic acid have led to a continuous-flow process, enhancing safety and efficiency. This method optimizes factors like reactant ratio and temperature, yielding up to 100% product and showcasing the compound's significance in large-scale industrial processes (Guo, Yu, & Yu, 2018).

Applications in Materials Science

C–C Bond Formation for Floxacin Intermediates

The rapid and efficient activation of 2,4-Dichloro-6-fluorobenzoic acid has been vital in the synthesis of specific intermediates for Floxacin. The continuous-flow processes developed for this purpose highlight the compound's role in creating critical pharmaceutical intermediates, ensuring high yield and process safety (Guo, Yu, & Su, 2020).

Applications in Analytical Chemistry

Vibrational Spectra and Molecular Analysis

2,4-Dichloro-6-fluorobenzoic acid has been a subject of detailed spectroscopic analysis, providing insights into its molecular geometry, vibrational frequencies, and electronic properties. This information is crucial for understanding its interactions and reactivity in various chemical contexts (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).

Applications in Environmental Science

Biodegradation Studies

Research on the biodegradation of 2,4-Dichloro-6-fluorobenzoic acid by specific microorganisms like Sphingomonas sp. underscores its environmental relevance, particularly in understanding and mitigating pollution. These studies are vital for developing strategies to address environmental contamination (Boersma, Mcroberts, Cobb, & Murphy, 2004).

properties

IUPAC Name

2,4-dichloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGDLWPZNITCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679250
Record name 2,4-Dichloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-fluorobenzoic acid

CAS RN

904285-09-2
Record name 2,4-Dichloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.5 M n-butyllithium in hexane (8.72 mL, 21.8 mmol) was added to anhydrous THF (100 mL) at −78° C. under nitrogen with stirring, followed by the addition of 1.0 M potassium t-butyloxide in THF (21.81 mL, 21.8 mmol). The reaction mixture was stirred at −78° C. for 30 min, then 3,5-dichlorofluorobenzene (3.0 g, 18.2 mmol) was added over 10 min and the mixture was stirred at −78° C. for 40 minutes. Carbon dioxide gas was then bubbled into the reaction mixture for 10 min The reaction mixture was allowed to come to RT, diluted with ether (100 mL), extracted with a solution of aqueous 1.0 M sodium hydroxide (2×50 mL). The combined sodium hydroxide extract was washed with ether (100 mL). The sodium hydroxide layer was then acidified to pH 3 with a solution of aqueous concentrated HCl, extracted with ethyl acetate (2×50 mL). The combined ethyl acetate layers were dried over sodium sulfate and concentrated. The crude product was purified by ISCO flash chromatography (silica gel/hexane-ethyl acetate 100:0 to 0:100 gradient) to afford the title compound as a brown solid (1.34 g, 35% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.72 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
potassium t-butyloxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
21.81 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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